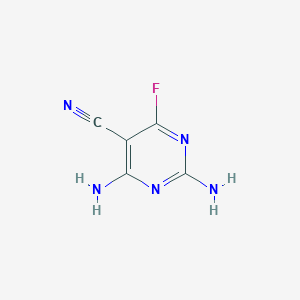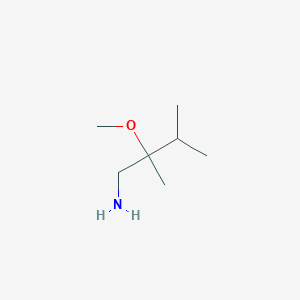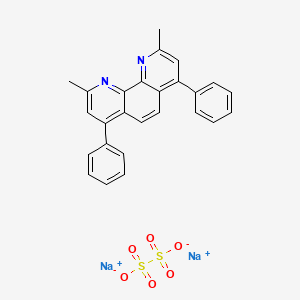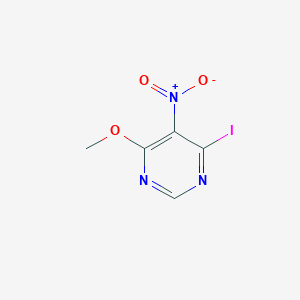
4-Iodo-6-methoxy-5-nitropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-6-methoxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C5H4IN3O3 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methoxy-5-nitropyrimidine typically involves the palladium-catalyzed cross-coupling reaction. One efficient method includes the reaction of this compound with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodo-6-methoxy-5-nitropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce new functional groups to the pyrimidine ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of new carbon-carbon bonds.
Trimethyl(tributylstannylethynyl)silane: A reagent used in the synthesis of 4-trimethylsilylethynylpyrimidine.
Major Products Formed
4-Trimethylsilylethynylpyrimidine: Formed through the cross-coupling reaction with trimethyl(tributylstannylethynyl)silane.
Wissenschaftliche Forschungsanwendungen
4-Iodo-6-methoxy-5-nitropyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Iodo-6-methoxy-5-nitropyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the nitro and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A similar pyrimidine derivative used in the synthesis of azo dyes.
4-Nitropyridine: Another nitro-substituted pyrimidine with applications in medicinal chemistry.
Uniqueness
4-Iodo-6-methoxy-5-nitropyrimidine is unique due to the combination of iodine, methoxy, and nitro groups on the pyrimidine ring, which imparts distinct chemical properties and reactivity compared to other pyrimidine derivatives.
Eigenschaften
Molekularformel |
C5H4IN3O3 |
|---|---|
Molekulargewicht |
281.01 g/mol |
IUPAC-Name |
4-iodo-6-methoxy-5-nitropyrimidine |
InChI |
InChI=1S/C5H4IN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 |
InChI-Schlüssel |
ZMAVAFLNZYDAKS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=N1)I)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


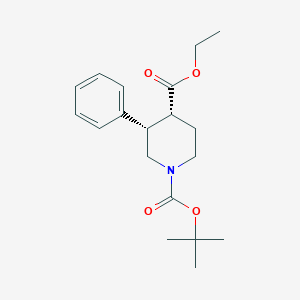
![Methyl 4-methyl-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B13094034.png)
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
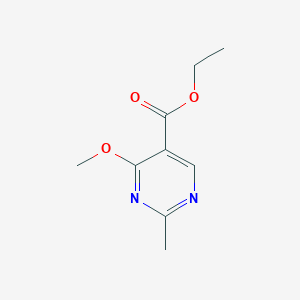
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
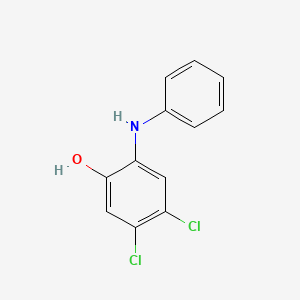
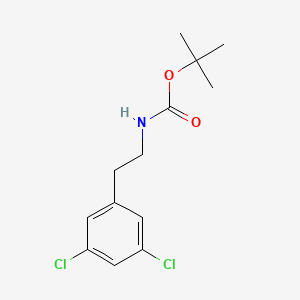
![[1,3]Dioxolo[4,5-g]cinnoline](/img/structure/B13094067.png)
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
